12-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Description
This compound is a complex heterocyclic molecule featuring a piperazine moiety substituted with a 2,5-dimethylphenyl group, a thia-tetraazatricyclo core, and a 2-methylpropyl side chain. The thia-tetraazatricyclo framework may confer unique physicochemical properties, including enhanced metabolic stability or solubility, compared to simpler bicyclic analogs .
Properties
IUPAC Name |
12-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O2S/c1-18(2)17-32-26(35)25-21(10-15-36-25)33-23(28-29-27(32)33)6-5-7-24(34)31-13-11-30(12-14-31)22-16-19(3)8-9-20(22)4/h8-10,15-16,18H,5-7,11-14,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJDOOFTNYVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be α1-Adrenergic Receptors (α1-ARs) , serotoninergic 5-HT1A receptors , and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, mood regulation, and cardiovascular function.
Mode of Action
The compound interacts with its targets through the arylpiperazine scaffold , which is crucial for binding to α1-ARs, serotoninergic 5-HT1A, and dopaminergic receptors. This interaction can result in changes in receptor activity, potentially influencing neurotransmission and other physiological processes.
Biochemical Pathways
The affected pathways are likely to be those involving α1-ARs , serotoninergic 5-HT1A receptors , and dopaminergic receptors . Downstream effects could include alterations in neurotransmission, mood regulation, and cardiovascular function.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential multi-target activity. Effects could include changes in neurotransmission, mood regulation, and cardiovascular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) :
This compound shares a piperazine group linked to a phenyl substituent. Pharmacological studies indicate moderate affinity for serotonin receptors (5-HT${1A}$, Ki = 120 nM) and dopamine D$2$ receptors (Ki = 340 nM) . The spirodecane-dione core may reduce blood-brain barrier permeability compared to the target compound’s tricyclic system.Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) :
The addition of a 3-chlorophenyl group enhances selectivity for dopamine D$3$ receptors (Ki = 45 nM) over D$2$, highlighting the role of halogen substituents in modulating receptor specificity .
Heterocyclic Derivatives with Bioactive Cores
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This imidazo-pyridine derivative exhibits a distinct heterocyclic scaffold but shares functional groups (e.g., nitrophenyl) that influence electronic properties. Its reported antibacterial activity (MIC = 8 µg/mL against S.
Pharmacological and Physicochemical Profiling
Research Findings and Mechanistic Insights
- Heterocyclic Core Effects : The thia-tetraazatricyclo system likely increases rigidity, reducing off-target interactions compared to flexible spirodecane-dione analogs .
- Electronic Properties : Quantum mechanical calculations (as discussed in ) suggest that electron-withdrawing groups (e.g., nitro in Compound 1l) stabilize charge distribution, impacting binding kinetics .
Methodological Considerations for Comparative Analysis
- Compound Clustering : Butina and Jarvis-Patrick algorithms () group compounds by structural fingerprints, placing the target compound in a cluster with other piperazine-containing neuroactive agents.
- LC/MS Profiling: As applied in marine actinomycete studies (), this technique could identify minor metabolites of the target compound, aiding in toxicity assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
